An In-depth Technical Guide to the Mechanism of Action of Mesosulfuron-methyl
An In-depth Technical Guide to the Mechanism of Action of Mesosulfuron-methyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of mesosulfuron-methyl (B1676312), a potent sulfonylurea herbicide. The information presented herein is intended for a technical audience and details the biochemical interactions, physiological effects, and methodologies used to elucidate its herbicidal activity.
Executive Summary
Mesosulfuron-methyl is a selective, post-emergence herbicide that belongs to the sulfonylurea class of compounds (Group B in the HRAC classification).[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][4] This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants.[3][5][6][7] By blocking ALS, mesosulfuron-methyl effectively halts plant growth, leading to the eventual death of susceptible weed species.[1][4] Its selectivity in crops such as wheat is attributed to the rapid metabolic detoxification of the herbicide in the tolerant plant.[6][7][8]
Biochemical Mechanism of Action
The herbicidal activity of mesosulfuron-methyl is initiated by its specific binding to and inhibition of the acetolactate synthase (ALS) enzyme.[2][9] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[3][6][7]
Target Enzyme: Acetolactate Synthase (ALS)
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Function: ALS catalyzes the condensation of two molecules of pyruvate (B1213749) to form α-acetolactate (a precursor to valine and leucine) or the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).
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Location: The enzyme is located in the chloroplasts of plant cells.
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Significance: The branched-chain amino acids produced by this pathway are fundamental building blocks for proteins and are essential for cell division and plant growth.[3]
Inhibition of ALS
Mesosulfuron-methyl is a potent, non-competitive inhibitor of ALS. It binds to a site on the enzyme that is allosteric to the active site, causing a conformational change that prevents the substrate from binding and the catalytic reaction from proceeding.[3] This inhibition is highly specific and occurs at very low concentrations of the herbicide.
Quantitative Data
While specific IC50 values for mesosulfuron-methyl can vary depending on the plant species and experimental conditions, sulfonylurea herbicides are known for their high potency. For instance, metsulfuron-methyl, a closely related sulfonylurea, can inhibit 50% of ALS activity (I50) at a concentration of 41 nM.[10] The application rates for mesosulfuron-methyl are typically very low, in the range of grams per hectare, reflecting its high efficacy.[1][8]
| Parameter | Value | Species/Conditions | Reference |
| Typical Application Rate | 15 g a.i./ha | Cereals | [8] |
| IC50 (Metsulfuron-methyl) | 41 nM | Immature oil palm seedlings | [10] |
Physiological Effects in Susceptible Plants
The inhibition of ALS by mesosulfuron-methyl triggers a cascade of physiological events that culminate in the death of the plant.
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Cessation of Branched-Chain Amino Acid Synthesis: The immediate effect is the depletion of the intracellular pools of valine, leucine, and isoleucine.
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Inhibition of Protein Synthesis: Without these essential amino acids, the synthesis of new proteins is halted.
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Arrest of Cell Division and Growth: The lack of necessary proteins prevents cell division and overall plant growth, particularly in the meristematic regions (growing points) of the shoots and roots.[3][11]
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Symptom Development: Visible symptoms of herbicidal action, such as chlorosis (yellowing), stunting, and necrosis (tissue death), typically appear several days to weeks after application.[12]
Basis of Selectivity
The selectivity of mesosulfuron-methyl for controlling weeds in cereal crops like wheat is primarily due to differential rates of metabolism.
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Tolerant Crops (e.g., Wheat): These plants can rapidly metabolize and detoxify mesosulfuron-methyl into non-herbicidal products before it can significantly inhibit ALS.[6][7] This metabolic inactivation is often enhanced by the use of a safener, such as mefenpyr-diethyl, which is co-formulated with mesosulfuron-methyl.[8]
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Susceptible Weeds: In contrast, weed species metabolize mesosulfuron-methyl much more slowly, allowing the herbicide to accumulate at the site of action and exert its inhibitory effect on ALS.[7]
Experimental Protocols
Acetolactate Synthase (ALS) Enzyme Assay
This assay is used to determine the in vitro inhibitory activity of mesosulfuron-methyl on the ALS enzyme.
Methodology:
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Enzyme Extraction: Fresh plant tissue (e.g., young leaves) is homogenized in an ice-cold extraction buffer containing protease inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the crude enzyme extract is collected.
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Assay Reaction: The reaction mixture contains the enzyme extract, the substrate (pyruvate), and cofactors (thiamine pyrophosphate, MgCl2, and FAD). The reaction is initiated by the addition of the substrate.
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Inhibition Assay: To measure the inhibitory effect of mesosulfuron-methyl, various concentrations of the herbicide are pre-incubated with the enzyme extract before the addition of the substrate.
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Product Measurement: The reaction is stopped by the addition of acid, which also decarboxylates the product (α-acetolactate) to acetoin (B143602). The acetoin is then quantified colorimetrically after reaction with creatine (B1669601) and α-naphthol.
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Data Analysis: The enzyme activity is calculated and plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Whole-Plant Bioassay
This assay assesses the herbicidal efficacy of mesosulfuron-methyl on whole plants.
Methodology:
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Plant Growth: Seeds of the target weed and crop species are sown in pots containing a suitable growth medium and grown under controlled environmental conditions (e.g., temperature, light, humidity).
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Herbicide Application: At a specific growth stage (e.g., 2-4 leaf stage), the plants are treated with a range of doses of mesosulfuron-methyl, typically applied as a foliar spray.
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Symptom Observation: The plants are monitored regularly for the development of phytotoxicity symptoms, such as chlorosis, necrosis, and growth inhibition.
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Biomass Measurement: After a set period (e.g., 2-3 weeks), the above-ground biomass of the treated plants is harvested, dried, and weighed.
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Data Analysis: The fresh or dry weight of the treated plants is expressed as a percentage of the untreated control. Dose-response curves are then generated to determine the GR50 value (the dose required to cause a 50% reduction in plant growth).
Visualizations
Branched-Chain Amino Acid Biosynthesis Pathway Inhibition
Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by mesosulfuron-methyl.
Experimental Workflow for Herbicide Efficacy Testing
Caption: A typical experimental workflow for evaluating the efficacy of mesosulfuron-methyl.
Metabolic Detoxification Pathway in Tolerant Plants
Caption: Simplified metabolic pathway of mesosulfuron-methyl detoxification in tolerant plants.
References
- 1. News - What Is Metsulfuron-methyl and Why Itâs Widely Used in Agriculture [bigpesticides.com]
- 2. Mesosulfuron-methyl | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pomais.com [pomais.com]
- 4. sulfonylurea herbicides [cnagrochem.com]
- 5. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Mode of action, crop selectivity, and soil relations of the sulfonylurea herbicides | Scilit [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. nre.tas.gov.au [nre.tas.gov.au]
- 12. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
